molecular formula C10H16Cl2N2O3 B11727035 methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride

Cat. No.: B11727035
M. Wt: 283.15 g/mol
InChI Key: XMASKSRNSFCAQO-JZGIKJSDSA-N
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Description

Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It features a pyridine ring substituted with a methoxy group and an amino group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and (S)-3-amino-3-(methoxycarbonyl)propanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol and catalysts such as acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-(6-methoxypyridin-3-yl)propanoate: A similar compound with a different stereochemistry.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and methoxy groups, which confer distinct reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H16Cl2N2O3

Molecular Weight

283.15 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride

InChI

InChI=1S/C10H14N2O3.2ClH/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2;;/h3-4,6,8H,5,11H2,1-2H3;2*1H/t8-;;/m0../s1

InChI Key

XMASKSRNSFCAQO-JZGIKJSDSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CC(=O)OC)N.Cl.Cl

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)OC)N.Cl.Cl

Origin of Product

United States

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